molecular formula C21H20O4 B2639809 (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858766-91-3

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2639809
CAS No.: 858766-91-3
M. Wt: 336.387
InChI Key: DLGGWUHTRQKYHN-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound characterized by its unique benzofuran structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzofuran core with methoxybenzylidene and methylbutenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of Methylbutenyl Group: The final step involves the etherification of the benzofuran core with 3-methylbut-2-en-1-ol using a suitable catalyst like p-toluenesulfonic acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the methoxybenzylidene and methylbutenyl groups, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst are typical.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-hydroxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
  • (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-ol
  • (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-amine

Uniqueness

What sets (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups. The presence of both methoxybenzylidene and methylbutenyl groups in the benzofuran core provides unique reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-16-8-9-17-19(13-16)25-20(21(17)22)12-15-6-4-5-7-18(15)23-3/h4-10,12-13H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGGWUHTRQKYHN-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.